4-(4-Biphenylyl)-2-methylbutanoic acid
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Overview
Description
4-(4-Biphenylyl)-2-methylbutanoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Biphenylyl)-2-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-biphenylacetic acid.
Reaction with Methylating Agents: The 4-biphenylacetic acid is then reacted with methylating agents such as methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.
Butanoic Acid Formation: The resulting intermediate is further reacted with butanoic acid derivatives under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Biphenylyl)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-(4-Biphenylyl)-2-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Biphenylyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic acid: A structurally similar compound with potential anti-inflammatory properties.
2-(4-Biphenylyl)propionic acid: Another biphenyl derivative with similar biological activities.
Uniqueness
4-(4-Biphenylyl)-2-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
59324-71-9 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-methyl-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C17H18O2/c1-13(17(18)19)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3,(H,18,19) |
InChI Key |
AFBOOLAXBCHCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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